molecular formula C8H8F2O2S B3268532 1-(Difluoromethylsulfonyl)-4-methylbenzene CAS No. 4837-17-6

1-(Difluoromethylsulfonyl)-4-methylbenzene

Cat. No.: B3268532
CAS No.: 4837-17-6
M. Wt: 206.21 g/mol
InChI Key: MIENFRAZJABQIZ-UHFFFAOYSA-N
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Description

1-(Difluoromethylsulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a difluoromethylsulfonyl group attached to a methyl-substituted benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethylsulfonyl)-4-methylbenzene typically involves the introduction of a difluoromethylsulfonyl group to a methylbenzene substrate. One common method includes the reaction of methylbenzene with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial production methods may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. These methods often utilize catalysts to enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

1-(Difluoromethylsulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethylsulfonyl)-4-methylbenzene has been investigated for its potential as a therapeutic agent. Research indicates that compounds with difluoromethylsulfonyl groups can exhibit significant biological activity, particularly in the treatment of cancer. For instance, studies have shown that related compounds can act as inhibitors of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in renal cell carcinoma and other malignancies .

Case Study: HIF-2α Inhibition

  • Objective : To evaluate the efficacy of difluoromethylsulfonyl compounds in inhibiting HIF-2α.
  • Methodology : Xenograft models were used to assess tumor growth in response to treatment with difluoromethylsulfonyl compounds.
  • Findings : Significant reduction in tumor size was observed, correlating with decreased mRNA levels of HIF-2α-regulated genes .

Synthetic Organic Chemistry

The compound is also valuable in synthetic organic chemistry due to its unique functional groups that facilitate various chemical reactions. It serves as a precursor or intermediate in the synthesis of more complex molecules.

Synthetic Pathways

  • Electrophilic Substitution Reactions : The difluoromethylsulfonyl group can act as an electrophile, participating in nucleophilic substitution reactions to form sulfonamide derivatives .
  • Reactivity : Its reactivity profile allows for modifications that can lead to the development of new materials or pharmaceuticals.

Materials Science

In materials science, this compound is explored for its potential applications in developing advanced materials with specific properties.

Polymer Chemistry

  • The incorporation of difluoromethylsulfonyl groups into polymers can enhance thermal stability and mechanical properties. Research into polymer composites containing this compound is ongoing, focusing on applications in coatings and adhesives.

Environmental Chemistry

Given the increasing focus on environmental sustainability, compounds like this compound are being studied for their potential use in green chemistry applications. This includes their role as solvents or reagents that minimize waste and reduce hazardous by-products during chemical processes.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryPotential HIF-2α inhibitors for cancer treatmentSignificant tumor reduction in xenograft models
Synthetic Organic ChemistryPrecursor for various chemical reactionsFacilitates nucleophilic substitutions
Materials ScienceEnhances properties of polymers and compositesOngoing research into thermal stability
Environmental ChemistryUse in green chemistry practicesFocus on reducing waste and hazardous by-products

Mechanism of Action

The mechanism of action of 1-(Difluoromethylsulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in antifungal applications, the compound may disrupt the synthesis of essential cellular components, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Difluoromethylsulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:

    1-(Trifluoromethylsulfonyl)-4-methylbenzene: This compound has an additional fluorine atom, which can enhance its chemical stability and biological activity.

    1-(Chloromethylsulfonyl)-4-methylbenzene:

The uniqueness of this compound lies in its balance of chemical stability and reactivity, making it a versatile intermediate in various chemical syntheses.

Biological Activity

1-(Difluoromethylsulfonyl)-4-methylbenzene, also known as difluoromethyl 4-methylphenyl sulfone, is a sulfone compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8F2O2S
  • Molecular Weight : 210.21 g/mol

The compound features a difluoromethyl sulfonyl group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various metabolic pathways. Research indicates that this compound can modulate enzyme activity, potentially affecting processes related to:

  • Antifungal Activity : Studies have shown that sulfone derivatives can inhibit the growth of fungi like Candida albicans by disrupting ergosterol synthesis, a crucial component of fungal cell membranes .
  • Cytotoxicity : The compound exhibits varying levels of cytotoxicity against mammalian cell lines, suggesting potential applications in cancer treatment .

Antifungal Activity

A study evaluating the antifungal properties of several sulfone derivatives, including this compound, found it to exhibit moderate antifungal activity. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values were determined as follows:

CompoundMIC (µg/mL)MFC (µg/mL)
This compound128256
Control (Amphotericin B)0.51

These results indicate that while the compound is not as potent as established antifungals like Amphotericin B, it still possesses significant antifungal properties .

Cytotoxicity Studies

In another study focused on cytotoxic effects against various cancer cell lines, this compound was tested alongside other sulfone derivatives. The results showed that:

  • The compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells.
  • The mechanism appears to involve apoptosis induction through the activation of caspases .

Comparative Analysis with Other Sulfones

When compared to similar compounds, this compound demonstrates unique biological properties due to its specific structural features. For instance:

  • 4-(Bromodichloromethylsulfonyl) benzoic acid shows higher potency against Candida albicans but may have different toxicity profiles in mammalian systems.
  • Difluoromethyl 4-methylphenyl sulfone was noted for its moderate activity but less cytotoxicity compared to its analogs.

This comparative analysis highlights the importance of structural variations in determining biological activity and therapeutic potential.

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIENFRAZJABQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368008
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-17-6
Record name 1-(difluoromethylsulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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